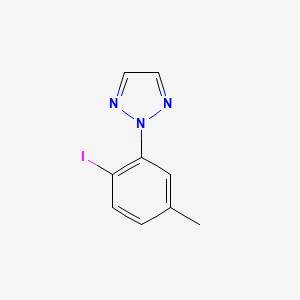
Boc-(r)-3-amino-2-(4-(tert-butyl)benzyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-®-3-amino-2-(4-(tert-butyl)benzyl)propanoic acid: is a compound used in organic synthesis, particularly in peptide synthesis. It contains a tert-butyloxycarbonyl (Boc) protecting group, which is commonly used to protect the amino group during chemical reactions. The compound’s structure includes a tert-butyl group attached to a benzyl ring, which is further connected to a propanoic acid backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Boc-®-3-amino-2-(4-(tert-butyl)benzyl)propanoic acid typically involves the protection of the amino group with a tert-butyloxycarbonyl (Boc) group. This can be achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow microreactor systems has been explored to enhance the efficiency and sustainability of the process . These systems allow for better control over reaction conditions and can lead to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the amino group can react with various electrophiles to form new bonds.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl), or deep eutectic solvents (DES) can be used for Boc deprotection.
Substitution: Common electrophiles include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products:
Deprotection: Removal of the Boc group yields the free amino acid.
Substitution: Depending on the electrophile used, various substituted derivatives of the amino acid can be formed.
Applications De Recherche Scientifique
Chemistry: Boc-®-3-amino-2-(4-(tert-butyl)benzyl)propanoic acid is widely used in peptide synthesis as a building block. The Boc group protects the amino group during the synthesis, preventing unwanted side reactions.
Biology and Medicine: In biological research, this compound can be used to synthesize peptides and proteins for studying their structure and function. It is also used in the development of peptide-based drugs.
Industry: In the pharmaceutical industry, this compound is used in the synthesis of peptide drugs and other bioactive molecules. It is also used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Boc-®-3-amino-2-(4-(tert-butyl)benzyl)propanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from reacting during the synthesis process. When the Boc group is removed, the free amino group can participate in further reactions to form peptide bonds.
Comparaison Avec Des Composés Similaires
- Boc-®-3-amino-2-(4-methyl)benzyl)propanoic acid
- Boc-®-3-amino-2-(4-ethyl)benzyl)propanoic acid
Comparison: Compared to similar compounds, Boc-®-3-amino-2-(4-(tert-butyl)benzyl)propanoic acid has a bulkier tert-butyl group, which can provide better steric protection to the amino group during synthesis. This can lead to higher yields and fewer side reactions.
Propriétés
Formule moléculaire |
C19H29NO4 |
|---|---|
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
(2R)-2-[(4-tert-butylphenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C19H29NO4/c1-18(2,3)15-9-7-13(8-10-15)11-14(16(21)22)12-20-17(23)24-19(4,5)6/h7-10,14H,11-12H2,1-6H3,(H,20,23)(H,21,22)/t14-/m1/s1 |
Clé InChI |
BTRCYFWSNTWMLA-CQSZACIVSA-N |
SMILES isomérique |
CC(C)(C)C1=CC=C(C=C1)C[C@H](CNC(=O)OC(C)(C)C)C(=O)O |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)CC(CNC(=O)OC(C)(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,2-Cyclopentanediol, 3-(6-amino-9H-purin-9-yl)-5-[(phosphonooxy)methyl]-](/img/structure/B13995978.png)
![1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]azetidine](/img/structure/B13995982.png)

![4-[(8-hydroxyquinolin-5-yl)diazenyl]-N-pyridin-2-ylbenzenesulfonamide](/img/structure/B13996007.png)




![N~2~-[2-(3,4-Dimethoxyphenyl)ethyl]-5-nitropyridine-2,3-diamine](/img/structure/B13996024.png)


